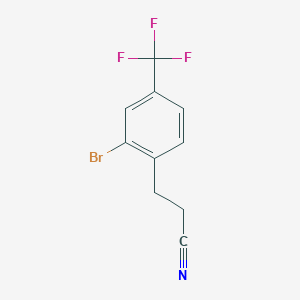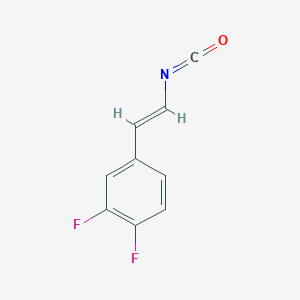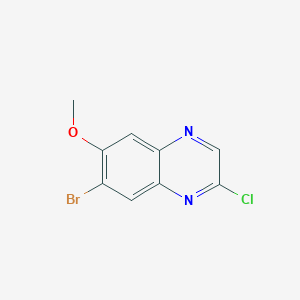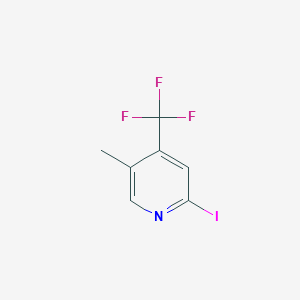
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that contains both chlorine and methyl groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chlorination of 4-(chloromethyl)-1-methyl-1H-pyrazole. One common method includes the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chlorinating agents and the potential release of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of 5-methyl-4-(methyl)-1-methyl-1H-pyrazole.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole are explored for their potential as antimicrobial, antifungal, and anticancer agents. The presence of chlorine and methyl groups can enhance the biological activity of these derivatives.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the development of new polymers and resins with improved thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparaison Avec Des Composés Similaires
4-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its chemical properties and biological activity.
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position, resulting in different chemical behavior.
Uniqueness: The presence of both chlorine and chloromethyl groups in 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole provides a unique combination of reactivity and biological activity
Propriétés
Formule moléculaire |
C5H6Cl2N2 |
|---|---|
Poids moléculaire |
165.02 g/mol |
Nom IUPAC |
5-chloro-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-5(7)4(2-6)3-8-9/h3H,2H2,1H3 |
Clé InChI |
IMHWSGGXNRFXFM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)

![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)


![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
